molecular formula C24H40O3 B2406284 2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid CAS No. 2099120-74-6

2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid

Cat. No.: B2406284
CAS No.: 2099120-74-6
M. Wt: 376.581
InChI Key: JJBSGIKIKLMNBG-GKFVBPDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIZ 114 is a fatty acid derivative known for its potent inhibition of the tumor necrosis factor-alpha activated nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This compound has shown potential in preventing and treating ophthalmic disorders, including retinal degenerative disorders and ocular inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

BIZ 114 is synthesized through a series of chemical reactions involving fatty acid derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using high-purity reagents and controlled reaction environments to ensure its efficacy and stability .

Industrial Production Methods

Industrial production of BIZ 114 involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of reactors, purification systems, and quality control measures to produce the compound in bulk while maintaining its high purity and potency .

Chemical Reactions Analysis

Types of Reactions

BIZ 114 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of BIZ 114, as well as substituted compounds with different functional groups .

Scientific Research Applications

BIZ 114 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in chemical synthesis and analysis.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating ophthalmic disorders, such as age-related macular degeneration and diabetic retinopathy.

    Industry: Utilized in the development of pharmaceuticals and other bioactive compounds

Mechanism of Action

BIZ 114 exerts its effects by inhibiting the tumor necrosis factor-alpha activated nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway is involved in the regulation of immune responses, inflammation, and cell survival. By inhibiting this pathway, BIZ 114 can reduce inflammation and prevent cellular damage in ocular tissues .

Comparison with Similar Compounds

Similar Compounds

    BIZ 115: Another fatty acid derivative with similar inhibitory effects on the tumor necrosis factor-alpha activated nuclear factor kappa-light-chain-enhancer of activated B cells pathway.

    BIZ 116: A compound with comparable anti-inflammatory properties but different molecular targets.

Uniqueness

BIZ 114 is unique due to its high potency and specificity in inhibiting the tumor necrosis factor-alpha activated nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This makes it particularly effective in treating ophthalmic disorders compared to other similar compounds .

Properties

IUPAC Name

2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h8-9,11-12,14-15,17-18,23H,3-7,10,13,16,19-22H2,1-2H3,(H,25,26)/b9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBSGIKIKLMNBG-GKFVBPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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